molecular formula C₁₄H₁₈N₂O₄ B108148 L-phenylalanyl-L-hydroxyproline CAS No. 90965-82-5

L-phenylalanyl-L-hydroxyproline

Cat. No. B108148
CAS RN: 90965-82-5
M. Wt: 278.3 g/mol
InChI Key: WJSNJMXOBDSZDL-WOPDTQHZSA-N
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Description

L-phenylalanyl-L-hydroxyproline is a dipeptide that consists of L-phenylalanine and L-hydroxyproline . L-hydroxyproline is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It plays a significant role in the structure and physiology of connective tissue .


Synthesis Analysis

The synthesis of L-phenylalanyl-L-hydroxyproline involves complex biochemical processes. For instance, trans-4-Hydroxy-L-proline and its minor analogue trans-3-hydroxy-L-proline are formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of nanotubular structures and their further interaction is a key step in dendritic structure growth .


Molecular Structure Analysis

The molecular structure of L-phenylalanyl-L-hydroxyproline has been investigated using Atomic Force Microscopy (AFM) at the nanometer scale . The formation of nanotubular structures and their further interaction is shown to be a key step in dendritic structure growth .


Chemical Reactions Analysis

In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .


Physical And Chemical Properties Analysis

L-phenylalanyl-L-hydroxyproline is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins, leading to breakdown of both the α-helical and β-sheet structures in proteins .

Scientific Research Applications

1. Diagnostic Applications in Food Safety

L-hydroxyproline, a component of the dipeptide L-phenylalanyl-L-hydroxyproline, has been utilized in diagnostic applications, particularly in food safety. Liu et al. (2014) developed an indirect competitive enzyme-linked immunosorbent assay (ELISA) for determining L-hydroxyproline in milk, which is used as a marker for hydrolysed leather protein. This assay could rapidly detect L-hydroxyproline in milk with a limit of detection of 0.04 µg/mL, showcasing its potential in monitoring the presence of L-hydroxyproline in dairy products (Liu, Wang, Liu, & Wang, 2014).

2. Biochemical Marker in Disease Pathogenesis

Srivastava et al. (2016) highlighted the role of hydroxyproline, including its isomeric forms like L-hydroxyproline, as a potential biochemical marker in various diseases. Elevated levels of hydroxyproline are observed in disorders like graft versus host disease, keloids, and vitiligo, while decreased levels indicate poor wound healing. This study underscores hydroxyproline's significance in understanding the pathogenesis and treatment of these diseases (Srivastava, Khare, Nagar, Raghuwanshi, & Srivastava, 2016).

3. Role in Skin Health and Dermatology

Hashizume et al. (2013) investigated the topical effects of N-acetyl-L-hydroxyproline, a derivative of L-hydroxyproline, on ceramide synthesis and alleviation of pruritus in atopic dermatitis. Their study found that AHYP increased ceramide synthesis and prevented transepidermal water loss (TEWL), highlighting its therapeutic potential in dermatological applications (Hashizume, Nakano, Kamimura, & Morishita, 2013).

4. Industrial and Pharmaceutical Synthesis

Hara and Kino (2009) and (2020) focused on the industrial production of various hydroxyproline isomers, including L-proline to cis-4-hydroxy-L-proline, using microbial and enzymatic processes. These isomers are valuable chiral building blocks in organic synthesis for pharmaceuticals. The studies demonstrate the potential of hydroxyproline isomers, derivates of L-phenylalanyl-L-hydroxyproline, in industrial and pharmaceutical applications (Hara & Kino, 2009); (Hara & Kino, 2020).

Safety And Hazards

According to the safety data sheet, L-phenylalanyl-L-phenylalanine should not be used for food, drug, pesticide or biocidal product use . Contact with skin and eyes should be avoided, and in case of contact, immediate medical attention is advised .

Future Directions

Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This new knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNJMXOBDSZDL-WOPDTQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-phenylalanyl-L-hydroxyproline

CAS RN

90965-82-5
Record name Phenylalanylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Liu, N Wang, P Chen, X Li, C Liu - Journal of traditional Chinese …, 2013 - Elsevier
… L-phenylalanyl-L-hydroxyproline acid was a degradation product of collagen protein, which was one kind of extracellular protein and one of main components of human tissue.After the …
Number of citations: 11 www.sciencedirect.com
ZH Su, SQ Li, GA Zou, CY Yu, YG Sun… - … of pharmaceutical and …, 2011 - Elsevier
… Up-regulation of l-phenylalanyl-l-hydroxyproline (9), a proteolytic product of collagen, suggested that CSGS and fluoxetine treatments had the potential to improve the bone loss induced …
Number of citations: 121 www.sciencedirect.com
N WANG - Chinese Traditional and Herbal Drugs, 2013 - pesquisa.bvsalud.org
… Thirty specific biomarkers were determined, and the structure of L-phenylalanyl-L-hydroxyproline was identified, and it is correlated with metabolic pathway proline and phenylalanine. …
Number of citations: 0 pesquisa.bvsalud.org
I Yozgat, B Şahin, N Saral, Z Ulusoy… - Journal of research …, 2023 - avesis.acibadem.edu.tr
… L-phenylalanyl-L-hydroxyproline is a dipeptide in urine, which is produced by a proteolytic breakdown of collagen. In our study, Lphenylalanyl-L-hydroxyproline decreased with …
Number of citations: 3 avesis.acibadem.edu.tr
W Zhuo, LIU Jian-Qun, XU Jin-Di, ZHU He… - Chinese Journal of …, 2017 - Elsevier
… 3-methyldioxyindole, L-phenylalanyl-L-hydroxyproline, and coproporphyrin were recovered nearly to normal, suggesting that they might be the attenuated biomarkers for licorice against …
Number of citations: 5 www.sciencedirect.com
L Geng, C Ma, L Zhang, G Yang, Y Cui… - Phytotherapy …, 2013 - Wiley Online Library
… l-Phenylalanyl-l-hydroxyproline is a proteolytic breakdown … the effect of l-phenylalanyl-l-hydroxyproline on collagen … level of l-phenylalanyl-l-hydroxyproline was decreased in …
Number of citations: 28 onlinelibrary.wiley.com
D Hui, YAN Guang-Li, HAN Ying, SUN Hui… - Chinese journal of …, 2015 - Elsevier
… In the present study, the urine contents of 4,6-dihydroxyquinoline, L-phenylalanyl-Lhydroxyproline, glycitin, 4-(2-amino-3-hydroxyphenyl)-2, 4-dioxobutanoate and 3-oxohexa-decanoic …
Number of citations: 33 www.sciencedirect.com
Y Yan, A Zhang, H Dong, G Yan, H Sun… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… [25,26,27] L-phenylalanyl-L-hydroxyproline was the … to the decreases in L-phenylalanyl-L-hydroxyproline levels. Fucose … The urine expression of L-phenylalanyl-L-hydroxyproline and …
Number of citations: 32 www.ncbi.nlm.nih.gov
F Lu, M Cao, B Wu, X Li, H Liu, D Chen, S Liu - Journal of …, 2013 - Elsevier
… , and hippuric acid were increased in treatment groups, particularly in high dosage group, while other ions were decreased significantly including uridine, l-phenylalanyl-l-hydroxyproline…
Number of citations: 52 www.sciencedirect.com
H Dong, A Zhang, H Sun, H Wang, X Lu… - Molecular …, 2012 - pubs.rsc.org
… L-phenylalanyl-L-hydroxyproline is a dipeptide in urine, which is produced by proteolytic … in treated rats contributes to the decreases in L-phenylalanyl-L-hydroxyproline content. …
Number of citations: 109 pubs.rsc.org

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